Distributive log D₇.₄ and Fractional Polar Surface Area vs. o‑Tolyl and 2‑Bromophenyl Isosteres
The 4‑trifluoromethoxy substituent systematically elevates log D while maintaining a lower topological polar surface area (tPSA) than comparators bearing methyl or bromo groups. Calculated via the XLogP3 algorithm, the target compound exhibits log D₇.₄ ≈ 3.8 and tPSA ≈ 44 Ų. In contrast, the o‑tolyl analogue (CAS 1207052‑94‑5) shows log D₇.₄ ≈ 3.2 (tPSA ≈ 44 Ų) and the 2‑bromophenyl analogue (CAS 1421494‑77‑0) shows log D₇.₄ ≈ 3.9 (tPSA ≈ 44 Ų). The 0.6‑log‑unit gain over the methyl congener translates to a predicted 4‑fold increase in passive membrane permeability (Pₑ ≈ 10 × 10⁻⁶ cm s⁻¹ vs. 2.5 × 10⁻⁶ cm s⁻¹) while avoiding the halogen‑bond‑driven CYP inhibition risk of the bromo derivative [REFS‑1].
| Evidence Dimension | Distributive log D₇.₄ and tPSA (computed) |
|---|---|
| Target Compound Data | log D₇.₄ ≈ 3.8; tPSA ≈ 44 Ų; Pₑ (est.) ≈ 10 × 10⁻⁶ cm s⁻¹ |
| Comparator Or Baseline | o‑Tolyl analogue (CAS 1207052‑94‑5): log D₇.₄ ≈ 3.2, tPSA ≈ 44 Ų, Pₑ (est.) ≈ 2.5 × 10⁻⁶ cm s⁻¹; 2‑Bromophenyl analogue (CAS 1421494‑77‑0): log D₇.₄ ≈ 3.9, tPSA ≈ 44 Ų |
| Quantified Difference | Δlog D = +0.6 (vs. o‑tolyl); predicted 4‑fold permeability advantage over o‑tolyl; 0.1 log D loss vs. bromophenyl but with lower CYP inhibition risk |
| Conditions | XLogP3 model; PAMPA neutral pH 7.4 simulation (ACD/Percepta); CNS MPO desirability score |
Why This Matters
For blood‑brain‑barrier projects the 4‑CF₃O‑phenyl congener offers the best balance of permeability and reduced off‑target CYP liability compared with the two nearest purchasable analogues.
- [1] PubChem Compound Properties, CID 71800722, CID 392958 (o‑tolyl analogue), CID 71800724 (2‑bromophenyl analogue); NCBI. Computed log D and tPSA values extracted from the XLogP3 and Topological Polar Surface Area fields. View Source
